
(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one
Overview
Description
The compound "(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities and significant potential in medicinal chemistry. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound contains a 2,4-dichlorophenyl group and a phenyl group attached to the α and β carbon atoms, respectively, of the prop-2-en-1-one moiety.
Synthesis Analysis
The synthesis of similar chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, where an acetophenone derivative is condensed with an aldehyde in the presence of a base. For instance, the synthesis of a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol .
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often confirmed by spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction. For example, the crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was determined using single-crystal X-ray diffraction, revealing an orthorhombic crystal system . The geometrical parameters obtained from XRD studies are typically in agreement with those calculated using density functional theory (DFT) methods .
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can participate in cyclization reactions, nucleophilic additions, and serve as precursors for the synthesis of heterocyclic compounds. The reactivity of these molecules can be influenced by the substituents on the aromatic rings, as indicated by molecular docking studies that suggest potential inhibitory activity against specific enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives can be explored through computational methods such as DFT. These studies provide insights into the electronic properties, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of the molecule's chemical reactivity . The molecular electrostatic potential (MEP) maps can reveal regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks, respectively . Additionally, the hyperpolarizability values reported for these compounds suggest their potential as nonlinear optical (NLO) materials .
Scientific Research Applications
Molecular Structure Analysis
The compound has been a subject of detailed structural analysis. Mary et al. (2015) reported on its molecular structure, using FT-IR, NBO, HOMO and LUMO, MEP, and hyperpolarizability analysis. This comprehensive study revealed insights into the vibrational wavenumbers, geometrical parameters, and the stability of the molecule (Mary et al., 2015).
Synthesis and Substituent Effect
Balaji et al. (2015) synthesized a series of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds. Their study focused on the effects of substituents, analyzed through spectral data, and correlated with Hammett substituent constants (Balaji et al., 2015).
Antimicrobial Activities
In a study by Balaji et al. (2016), substituted (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one compounds were synthesized and evaluated for their antimicrobial activities. The study highlighted the potential of certain substituted compounds in exhibiting significant antimicrobial properties (Balaji et al., 2016).
Spectroscopic Investigations
The spectroscopic properties, including FT-IR, Raman, NMR, and UV–vis spectra of similar compounds, have been investigated in depth. Abbas et al. (2014) studied these properties alongside quantum chemical investigations, providing important insights into the molecular structure and behavior of these compounds (Abbas et al., 2014).
Nonlinear Optical Properties
Research by Shkir et al. (2019) focused on the nonlinear optical properties of noncentrosymmetric donor-acceptor configure chalcone derivatives. Their findings indicate that these compounds, including variants of (E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one, could be beneficial in semiconductor devices due to their optoelectronic and charge transport properties (Shkir et al., 2019).
Catalytic Activity in Chemical Synthesis
In another study, the catalytic activity of solid acidic FeCl3/bentonite catalyst was investigated in the synthesis of some (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-ones. This research, conducted by Balaji et al. (2020), showcases the potential application of this compound in green chemistry and efficient synthesis techniques (Balaji et al., 2020).
Mechanism of Action
The chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was found to be able to reverse the efflux pump resistance, present in the bacteria S. aureus 1199B and S. aureus K2068 . Molecular docking showed that the chalcone could act as a competitive inhibitor of the MepA efflux pump .
Safety and Hazards
The safety data sheet for a similar compound, 5-(3,4-Dichlorophenyl)furfural, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The synthetic chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one did not present a severe risk of toxicity, such as genetic mutation or cardiotoxicity .
Future Directions
The potential of “(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one” as a drug candidate for COVID-19 has been suggested . Further experimental and theoretical studies are needed to confirm its stability, structural and electronic properties . The compound’s ability to modulate antibiotics against bacterial strains also suggests potential applications in combating bacterial resistance .
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-6-11(14(17)10-13)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZFXZLJBACNX-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)
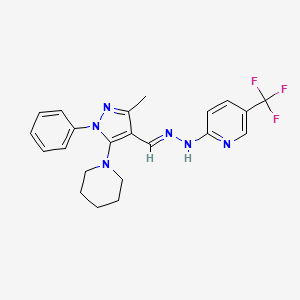

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)
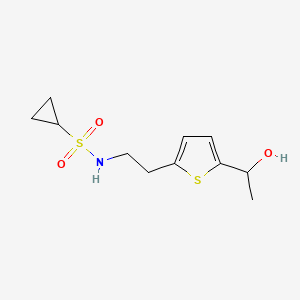
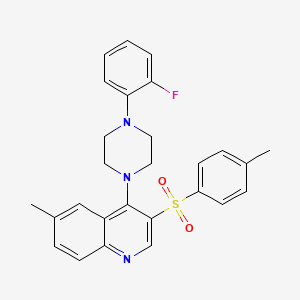
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)
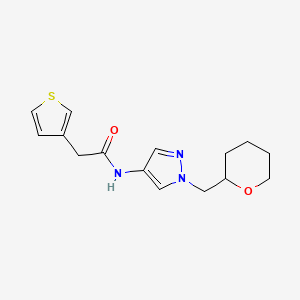
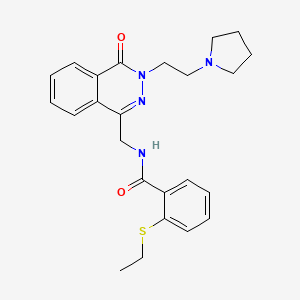
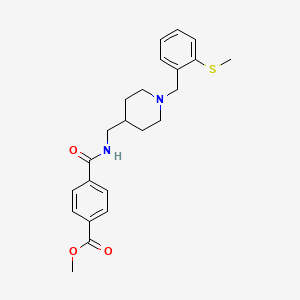
![methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2508609.png)
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)